

Advanced Thermodynamic Characterization of N-Butyl Substituted Pyrrolidines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Methyl 1-butyl-5-oxopyrrolidine-3-carboxylate
CAS No.: 59857-87-3
Cat. No.: B1392814

[Get Quote](#)

A Technical Guide for Solvent Engineering and Pharmaceutical Synthesis[2]

Executive Summary

N-butyl substituted pyrrolidines represent a critical class of heterocyclic compounds in modern chemical engineering.[1][2] They serve two distinct but overlapping functions: 1-Butylpyrrolidine (CAS 767-10-2) acts as a high-value intermediate for ionic liquid synthesis and pharmaceutical pharmacophores, while N-Butyl-2-pyrrolidone (NBP, CAS 3470-98-2) has emerged as a premier "green solvent" alternative to N-Methyl-2-pyrrolidone (NMP) due to its superior toxicity profile and thermal stability.[1][2]

This guide provides a rigorous analysis of their thermodynamic properties—ranging from phase equilibrium data to volumetric behavior—equipping researchers with the data necessary for process optimization and reactor design.

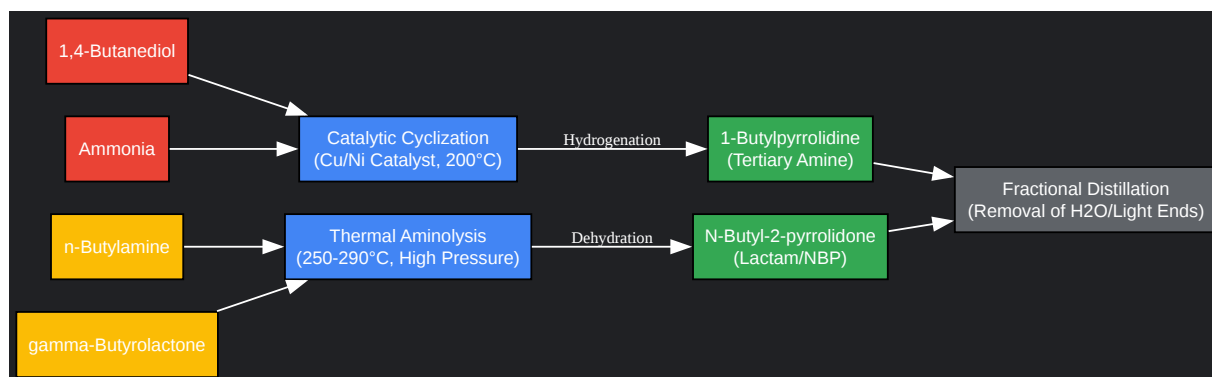
Part 1: Molecular Architecture & Synthesis Pathways

Thermodynamic behavior is intrinsically linked to molecular structure.[1][2] The absence or presence of the carbonyl group at the C2 position dictates the polarity, hydrogen bonding capability, and volatility of these compounds.

- 1-Butylpyrrolidine (Amine): A tertiary amine with a lone pair on the nitrogen, capable of acting as a Lewis base.[1] It exhibits moderate volatility and is flammable.[2]
- N-Butyl-2-pyrrolidone (Lactam): A cyclic amide with a highly polar carbonyl group.[1][2] It exhibits low volatility, high thermal stability, and strong dipole-dipole interactions, making it an excellent polar aprotic solvent.

1.1 Synthesis and Purification Logic

Accurate thermodynamic measurement requires purity >99.5%. [1][2] Impurities such as water or unreacted butylamine can significantly skew vapor pressure and density data.[2]



[Click to download full resolution via product page](#)

Figure 1: Divergent synthesis pathways for N-butyl substituted pyrrolidines. The amine route involves cyclization of diols, while the lactam route utilizes ring-opening/closing aminolysis of lactones.

Part 2: Thermodynamic Properties of 1-Butylpyrrolidine (Amine)[2]

1-Butylpyrrolidine is primarily characterized by its basicity and volatility.[1][2] In drug development, it is a precursor; in electrochemistry, it is a ligand for aluminum electrodeposition electrolytes.[1]

2.1 Phase Equilibrium & Volatility

Unlike its lactam counterpart, the amine is volatile.[1] Its vapor pressure curve follows the Antoine equation behavior typical of tertiary amines.

Property	Value	Conditions	Method/Source
Boiling Point	154.5 - 157 °C	760 mmHg	Distillation [1]
Vapor Pressure	~418 Pa (3.14 mmHg)	25 °C	Estimated [2]
Enthalpy of Vaporization ()	40.4 kJ/mol	Standard	Joback Method [3]
Flash Point	36 °C	Closed Cup	Experimental [1]

2.2 Volumetric Properties

Density measurements are critical for sizing pumps and reactors.[1][2] The density of 1-butylpyrrolidine shows a linear decrease with temperature.[2]

- Density (

):

at

. [1]

- Refractive Index (

): 1.440. [1]

2.3 Application in Ionic Liquids

When mixed with Lewis acids like

, 1-butylpyrrolidine forms liquid clathrates or ionic liquid analogues.^{[1][2]}

- Viscosity Anomaly: Pure 1-butylpyrrolidine has low viscosity, but 1:1 mixtures with form viscous complexes () due to the formation of cations ^{[4].}^[1]

Part 3: Thermodynamic Properties of N-Butyl-2-pyrrolidone (NBP)^{[1][2]}

NBP is the industrial workhorse.^[1] Its thermodynamics are defined by stability and solvency.^{[1][2]} It is non-corrosive, biodegradable, and possesses a high flash point, making it safer than NMP.

3.1 Thermal Stability & Phase Transitions

NBP exhibits a wide liquid range, essential for high-temperature reactions (e.g., polymerization).^[1]

Property	Value	Conditions	Method/Source
Boiling Point	240 - 242 °C	760 mmHg	Ebulliometry [5]
Melting Point	< -75 °C	1 atm	DSC [5]
Vapor Pressure	13 Pa	25 °C	Static Method [5]
Flash Point	108 °C	Closed Cup	ASTM D93 [5]
Auto-ignition Temp	210 - 212 °C	1013 hPa	Experimental [5]

3.2 Viscosity & Density

NBP is denser and more viscous than the amine due to dipole-dipole association.^{[1][2]}

- Density (

):

at

.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Dynamic Viscosity (

):

at

.[\[1\]](#)[\[4\]](#)

- Surface Tension: Moderate, aiding in wetting for coating applications.[\[1\]](#)

3.3 Binary Mixture Thermodynamics

In solvent engineering, NBP's interaction with solutes is key.[\[1\]](#)

- Solubility: NBP shows high solubility for

, making it a candidate for carbon capture solvents.[\[1\]](#)[\[2\]](#) Phase behavior studies indicate stable VLE up to 28 MPa [\[6\]](#).[\[2\]](#)

- Excess Molar Volume (

): In mixtures with water or alcohols, NBP typically exhibits negative excess molar volumes, indicating strong hydrogen bonding between the solvent and solute [\[6\]](#).[\[1\]](#)

Part 4: Experimental Protocols for Thermodynamic Validation

To verify these properties in-house, the following self-validating protocols are recommended.

Protocol 4.1: High-Precision Density Measurement

Objective: Determine density with uncertainty

. Method: Oscillating U-tube Densimetry (e.g., Anton Paar DMA).[\[1\]](#)

- Calibration: Perform double-calibration using ultra-pure water (Type I) and dry air at

.[\[1\]](#)[\[2\]](#)

- Sample Injection: Inject 2 mL of degassed pyrrolidine sample. Ensure no microbubbles (visual check via camera).
- Equilibration: Allow internal Peltier thermostat to stabilize () for 5 minutes.
- Measurement: Record period of oscillation (). Density is calculated via

.[\[1\]](#)[\[2\]](#)

- Validation: Measure a check standard (e.g., dichlorobenzene) immediately after.[\[1\]](#)[\[2\]](#)

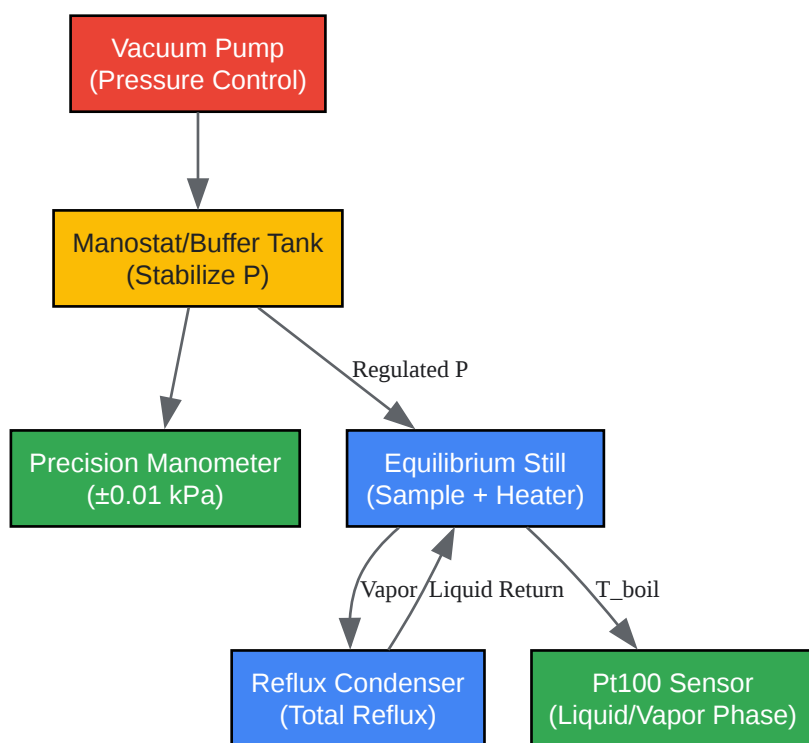
Protocol 4.2: Vapor Pressure via Static Ebulliometry

Objective: Measure

vs

to calculate

.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Figure 2: Schematic of a Static Ebulliometer setup. The system pressure is fixed, and the boiling temperature is measured at equilibrium.[4] This method is preferred for high-boiling solvents like NBP.[1][2]

Steps:

- System Evacuation: Degas the sample in the still by boiling under vacuum for 30 minutes to remove dissolved air.[1][2]
- Pressure Set: Fix pressure using the manostat (e.g., 10 kPa).
- Equilibrium: Heat until steady reflux is observed. Condensate drop rate should be constant (~1-2 drops/sec).
- Data Logging: Record

and

once fluctuations are

for 10 minutes.

- Curve Fitting: Repeat for 5-10 pressure points. Fit data to the Antoine Equation:

.^[2]

Part 5: Comparative Data Summary

Property	1-Butylpyrrolidine (Amine)	N-Butyl-2-pyrrolidone (Lactam)
CAS Number	767-10-2	3470-98-2
Molecular Weight	127.23 g/mol	141.21 g/mol
Physical State (25°C)	Colorless Liquid	Colorless/Pale Yellow Liquid
Boiling Point (1 atm)	155 °C	241 °C
Density (25°C)	0.814 g/mL	0.958 g/mL
Viscosity (20°C)	Low (< 1 cP, est.) ^{[1][2]}	4.3 cP
Flash Point	36 °C (Flammable)	108 °C (Combustible)
Primary Hazard	Acute Toxicity / Flammable	Irritant / Low Toxicity
Key Application	Ionic Liquid Precursor	Green Solvent (NMP Replacement)

References

- Sigma-Aldrich. (2025).^[2] 1-Butylpyrrolidine Product Specification & Safety Data Sheet. [Link](#)
- The Good Scents Company. (2025).^{[1][2]} 1-Butyl pyrrolidine Physical Properties and Spectral Data. [Link](#)
- Cheméo. (2025).^{[1][2][5][6]} Chemical Properties of 2-Butyl-pyrrolidine (Isomer/Analog Data). [Link](#)
- Pulletikurthi, G., et al. (2015).^{[1][7]} "Electrodeposition of Al from a 1-butylpyrrolidine-AlCl₃ ionic liquid". Progress in Natural Science: Materials International, 25(6), 603-611.^[1] [Link](#)^[8]

- BenchChem. (2025).[1][2][4] An In-depth Technical Guide to 1-Butylpyrrolidin-2-one (CAS: 3470-98-2). [Link](#)
- Sherwood, J., et al. (2016). "N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis". Green Chemistry, 18. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Butylpyrrolidine | C₈H₁₇N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrrolidinone, 1-butyl- | C₈H₁₅NO | CID 18984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. 1-Butylpyrrolidin-2-one | 3470-98-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Guanidine-Based Chloroaluminate Electrolyte: A Candidate for a Rechargeable Aluminum Battery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Advanced Thermodynamic Characterization of N-Butyl Substituted Pyrrolidines]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1392814/docs#advanced-thermodynamic-characterization-of-n-butyl-substituted-pyrrolidines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)